molecular formula C35H34ClN7O4S2 B609520 Neladenoson bialanate CAS No. 1239309-58-0

Neladenoson bialanate

Cat. No. B609520
CAS RN: 1239309-58-0
M. Wt: 716.27
InChI Key: WESNEIGKOAXSGX-VXKWHMMOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neladenoson dalanate, also known as BAY-1067197, is a potent and selective adenosine A1 receptor agonist , and potentially useful for treatment of cardiovascular diseases.

Scientific Research Applications

Cardiac Function and Heart Failure

Neladenoson bialanate has been primarily investigated for its effects on cardiac function, particularly in patients with heart failure. It is identified as a partial adenosine A1 receptor agonist. Research indicates that this compound has beneficial effects on cardiac structure and function in patients with heart failure with reduced ejection fraction (HFrEF). These studies have explored its dose-response effect and overall safety in this context, demonstrating its potential in heart failure treatment (Voors et al., 2019; Voors et al., 2017).

Treatment of Heart Diseases

The compound's application in heart diseases is further highlighted by its cardioprotective properties. This compound hydrochloride, a prodrug of neladenoson, has been found to effectively provide cardioprotection without sedative effects or cardiac atrioventricular (AV) blocks, which are common side effects of full adenosine A1 receptor agonists. Its solubility and oral administration efficiency make it a viable candidate for clinical trials in heart failure treatment (Meibom et al., 2017).

Exercise Capacity in Heart Failure

This compound has been evaluated for its potential to improve exercise capacity and quality of life in patients with heart failure with preserved ejection fraction (HFpEF). However, a study concluded that there was no significant dose-response relationship for neladenoson with regard to change in exercise capacity, suggesting the need for novel approaches if further development of neladenoson for HFpEF treatment is pursued (Shah et al., 2019).

Potential Therapy for Chronic Heart Failure

This compound represents a novel potential therapy for heart failure, regardless of ejection fraction. Its minimal effect on heart rate and blood pressure, combined with beneficial mechanisms such as improved mitochondrial function and anti-ischemic properties, underscore its therapeutic potential. However, the optimal dose and comprehensive benefits in humans are still under investigation (Voors et al., 2018).

Overview of Adenosine A1R-Mediated Signaling

This compound's role as a partial adenosine A1 receptor agonist is crucial in modulating pathologies associated with ischemic cardiac injury. Preclinical data have demonstrated its protective and improvement effects on cardiac function at doses that avoid adverse effects on heart rate and blood pressure. It is highlighted as the first oral partial and highly selective A1R agonist in clinical development for heart failure treatment (Dinh et al., 2016).

Insights Into Safety and Efficacy

Studies also provide insights into the safety and efficacy of this compound in the context of heart failure treatment. The compound's biased agonism is explored as a means to achieve cardioprotection safely. These insights are critical for future drug development and designing improved adenosine receptor agonists for treating heart failure (Rueda et al., 2021).

properties

CAS RN

1239309-58-0

Molecular Formula

C35H34ClN7O4S2

Molecular Weight

716.27

IUPAC Name

2-[4-[2-[[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methylsulfanyl]-3,5-dicyano-6-pyrrolidin-1-ylpyridin-4-yl]phenoxy]ethyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoate

InChI

InChI=1S/C35H34ClN7O4S2/c1-21(39)32(44)40-22(2)35(45)47-16-15-46-27-11-7-23(8-12-27)30-28(17-37)31(43-13-3-4-14-43)42-34(29(30)18-38)49-20-26-19-48-33(41-26)24-5-9-25(36)10-6-24/h5-12,19,21-22H,3-4,13-16,20,39H2,1-2H3,(H,40,44)/t21-,22-/m0/s1

InChI Key

WESNEIGKOAXSGX-VXKWHMMOSA-N

SMILES

CC(C(=O)NC(C)C(=O)OCCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC3=CSC(=N3)C4=CC=C(C=C4)Cl)N5CCCC5)C#N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BAY-1067197;  BAY1067197;  BAY 1067197;  BAY-106,7197;  BAY 106,7197;  BAY106,7197;  BAY10-67197;  BAY-10-67197;  BAY 10-67197;  Neladenoson dalanate;  Neladenoson bialanate.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neladenoson bialanate
Reactant of Route 2
Neladenoson bialanate
Reactant of Route 3
Neladenoson bialanate
Reactant of Route 4
Reactant of Route 4
Neladenoson bialanate
Reactant of Route 5
Neladenoson bialanate
Reactant of Route 6
Reactant of Route 6
Neladenoson bialanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.